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Compound of Interest

Compound Name: Diethyl D-(-)-tartrate

Cat. No.: B1194093

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of diethyl D-(-)-tartrate as a
chiral auxiliary in asymmetric synthesis, with a focus on the Sharpless asymmetric epoxidation
and its application in the synthesis of complex molecules like Oseltamivir. This document offers
detailed experimental protocols, quantitative data, and visual diagrams to facilitate the
understanding and implementation of these synthetic methods in a laboratory setting.

Introduction

Diethyl D-(-)-tartrate (D-(-)-DET) is a readily available and relatively inexpensive chiral
molecule derived from D-tartaric acid. Its C2 symmetry and the presence of hydroxyl and ester
functionalities make it an exceptionally versatile chiral auxiliary and ligand in a variety of
asymmetric transformations. A cornerstone of its application is the Sharpless asymmetric
epoxidation, which allows for the highly enantioselective conversion of prochiral allylic alcohols
to chiral epoxides. These epoxides are valuable synthetic intermediates, readily transformed
into a wide range of chiral building blocks for the synthesis of natural products,
pharmaceuticals, and other biologically active molecules.[1][2] Beyond epoxidation, diethyl D-
(-)-tartrate serves as a crucial starting material for the synthesis of complex chiral molecules,
such as the antiviral drug Oseltamivir (Tamiflu®), where it directs the stereochemistry of key
bond-forming reactions.[3]

Sharpless Asymmetric Epoxidation
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The Sharpless asymmetric epoxidation is a Nobel Prize-winning reaction that utilizes a catalyst
system composed of titanium tetra(isopropoxide) (Ti(OiPr)a), tert-butyl hydroperoxide (TBHP),
and a chiral diethyl tartrate ester to achieve high enantioselectivity in the epoxidation of primary
and secondary allylic alcohols.[2] The choice of the D-(-) or L-(+)-enantiomer of diethyl tartrate
dictates the stereochemical outcome of the epoxidation, providing access to either enantiomer
of the desired epoxide with high predictability.[4]

Reaction Mechanism and Stereochemical Model

The active catalyst is a dinuclear titanium complex bridged by two tartrate ligands. The allylic
alcohol substrate and the tert-butyl hydroperoxide oxidant coordinate to one of the titanium
centers, where the chiral environment created by the tartrate ligands directs the delivery of the
oxygen atom to one face of the double bond.

A simple mnemonic can be used to predict the stereochemical outcome. When the allylic
alcohol is drawn in the plane of the paper with the hydroxymethyl group in the bottom right
corner, using D-(-)-diethyl tartrate will result in the epoxidation occurring from the bottom face
(a-attack). Conversely, L-(+)-diethyl tartrate directs the epoxidation to the top face (B-attack).

Diagram: Simplified Mnemonic for Sharpless Asymmetric Epoxidation

Caption: Mnemonic for predicting the stereochemical outcome of the Sharpless epoxidation.

Quantitative Data for Sharpless Asymmetric Epoxidation
of Various Allylic Alcohols

The following table summarizes the yields and enantiomeric excesses (e.e.) achieved for the
Sharpless asymmetric epoxidation of a range of allylic alcohols using either L-(+)-diethyl
tartrate or D-(-)-diisopropyl tartrate (DIPT), which often provides slightly higher selectivity.[5]
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Allylic .
Chiral ) )
Alcohol . Temp (°C) Time (h) Yield (%) e.e. (%)
Ligand
Substrate
(E)-2-Hexen-
(+)-DIPT 0 2 65 90
1-ol
(E)-2-Nonen-
(+)-DIPT -20 3 89 >98
1-ol
Cinnamyl
(+)-DET -12 11 88 95
alcohol
1-Octen-3-ol (+)-DET -10 29 74 86
Geraniol (+)-DIPT -35 2 79 >98
(2)-3-Phenyl-
(+)-DET -20 14 80 80
2-propen-1-ol
3-Methyl-2-
(+)-DET -20 0.75 95 91
buten-1-ol
(E,E)-2,4-
Hexadien-1- (-)-DET -20 5 90 94

ol

Detailed Experimental Protocol: Asymmetric
Epoxidation of Geraniol

This protocol details the Sharpless asymmetric epoxidation of geraniol using D-(-)-diisopropy!

tartrate (a close analogue of DET that often gives higher e.e.).[6]

Materials:

e Titanium (V) isopropoxide (Ti(OiPr)a4)

« D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

e Geraniol
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tert-Butyl hydroperoxide (TBHP), anhydrous solution in toluene (e.g., 5.5 M)
Dichloromethane (CH2Clz), anhydrous

4A Molecular Sieves, powdered

Diethyl ether (Et20)

10% aqueous solution of tartaric acid

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSOa)

Procedure:

A flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar is charged with
250 mL of anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

The flask is cooled to -23 °C in a dry ice/acetone bath.

To the cooled solution, add titanium (1V) isopropoxide (5.96 mL, 20 mmol) followed by D-(-)-
diisopropyl tartrate (5.14 g, 22 mmol). The mixture is stirred for 10 minutes.

Add geraniol (3.48 mL, 20 mmol) to the reaction mixture.

tert-Butyl hydroperoxide in toluene (e.g., 5.5 M solution, 7.3 mL, 40 mmol) is added dropwise
over 10 minutes, ensuring the internal temperature does not rise above -20 °C.

The reaction mixture is stirred at -23 °C for 2 hours, monitoring the progress by thin-layer
chromatography (TLC).

Upon completion, the reaction is quenched by the addition of 50 mL of a 10% aqueous
solution of tartaric acid. The mixture is allowed to warm to room temperature and stirred
vigorously for 1 hour, during which the two phases should become clear.

The layers are separated in a separatory funnel. The aqueous layer is extracted with diethyl
ether (3 x 50 mL).
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e The combined organic layers are washed with brine (50 mL), dried over anhydrous
magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

e The crude product is purified by flash column chromatography on silica gel (e.g., using a
hexane/ethyl acetate gradient) to afford the desired (2S,3S)-2,3-epoxygeraniol.

Diagram: Experimental Workflow for Sharpless Asymmetric Epoxidation
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Reaction Setup:
- Flame-dried flask
- Anhydrous CH2Cl2
- Inert atmosphere

Cool to -23 °C

Add Reagents:
1. Ti(O'Pr)a
2. D-(-)-DIPT
3. Geraniol

Add TBHP dropwise
(maintain T < -20 °C)

Stir at -23 °C for 2h
(Monitor by TLC)

Quench with 10% Tartaric Acid
(Warm to RT, stir for 1h)

'

Work-up:
- Separate layers
- Extract aqueous with Et2O0
- Wash with brine

Dry organic layer (MgSOa)
Filter and concentrate

[Purify by Flash Chromatographa

>

Click to download full resolution via product page

Caption: Step-by-step workflow for the Sharpless asymmetric epoxidation of geraniol.
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Synthesis of Oseltamivir (Tamiflu®) from Diethyl D-
(-)-tartrate

An important application of diethyl D-(-)-tartrate is in the azide-free synthesis of the antiviral
drug Oseltamivir. This synthetic route utilizes D-(-)-DET as a chiral starting material to establish
the correct stereochemistry in the final product through a series of key transformations,
including an asymmetric aza-Henry reaction and a domino nitro-Michael/Horner-Wadsworth-
Emmons (HWE) reaction.[1][3]

Key Synthetic Steps

o Conversion of Diethyl D-(-)-tartrate to a Chiral Aldehyde: Diethyl D-(-)-tartrate is first
converted through a series of steps into a chiral aldehyde, which serves as a key
intermediate.

o Asymmetric Aza-Henry (Nitro-Mannich) Reaction: This crucial step establishes the
stereochemistry of the amino and nitro groups. A chiral sulfinylimine derived from the
aldehyde is reacted with nitromethane in the presence of a base.[1]

e Domino Nitro-Michael/Horner-Wadsworth-Emmons (HWE) Reaction: This elegant cascade
reaction constructs the cyclohexene ring of Oseltamivir. The product from the aza-Henry
reaction undergoes an intramolecular nitro-Michael addition followed by a Horner-
Wadsworth-Emmons olefination to form the cyclic core of the drug.[1]

Detailed Experimental Protocol: Asymmetric Aza-Henry
Reaction (Representative)

While the full multi-step synthesis is complex, the following represents a general protocol for
the key asymmetric aza-Henry reaction, which is central to establishing the stereochemistry in
the Oseltamivir synthesis derived from D-(-)-DET.

Materials:
 Chiral N-sulfinylimine (derived from D-(-)-DET)

¢ Nitromethane (CH3NO2)
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e Asuitable base (e.g., a weak organic base like triethylamine or a Lewis base)
e Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (CH2Clz2))

o Lewis acid catalyst (e.g., a copper(ll) complex, optional but often used to enhance
stereoselectivity)

Procedure:

 In a flame-dried round-bottom flask under an inert atmosphere, dissolve the chiral N-
sulfinylimine in the anhydrous solvent.

 If a Lewis acid catalyst is used, it is added at this stage, and the mixture is stirred for a
specified time to allow for complexation.

o The reaction mixture is cooled to a low temperature (e.g., -78 °C).
o Nitromethane is added, followed by the slow, dropwise addition of the base.

e The reaction is stirred at the low temperature for several hours until completion, as
monitored by TLC.

e The reaction is quenched by the addition of a saturated agueous solution of ammonium
chloride.

e The mixture is allowed to warm to room temperature, and the product is extracted with an
organic solvent (e.g., ethyl acetate).

e The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,
filtered, and concentrated under reduced pressure.

e The crude product is purified by flash column chromatography to yield the desired nitro-
amine adduct with high diastereoselectivity.

Diagram: Logical Flow of Oseltamivir Synthesis from Diethyl D-(-)-tartrate
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Caption: Key stages in the asymmetric synthesis of Oseltamivir starting from diethyl D-(-)-

tartrate.

Other Applications in Asymmetric Synthesis

The utility of diethyl D-(-)-tartrate extends beyond the aforementioned examples. It and its
derivatives can be employed as chiral ligands or auxiliaries in a range of other asymmetric

transformations, including:
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e Hydroxylations: Directing the stereoselective introduction of hydroxyl groups.
e Cyclizations: Controlling the stereochemistry in the formation of cyclic compounds.

o Asymmetric Aldol Reactions: Where tartrate-derived chiral auxiliaries can control the
stereochemical outcome of carbon-carbon bond formation.

While detailed protocols for these are highly substrate-dependent, the underlying principle
remains the same: the chiral environment provided by the tartrate derivative dictates the facial
selectivity of the reaction, leading to the preferential formation of one enantiomer or
diastereomer.

Conclusion

Diethyl D-(-)-tartrate is a powerful and versatile tool in the arsenal of the synthetic chemist. Its
application in the Sharpless asymmetric epoxidation provides a reliable and predictable method
for the synthesis of enantioenriched epoxides. Furthermore, its use as a chiral starting material
in the synthesis of complex molecules like Oseltamivir highlights its importance in modern drug
development. The protocols and data presented in these application notes are intended to
serve as a practical guide for researchers and scientists seeking to employ diethyl D-(-)-
tartrate in their own synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for Asymmetric
Synthesis Using Diethyl D-(-)-tartrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1194093#protocol-for-asymmetric-synthesis-using-
diethyl-d-tartrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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